

Common failure modes of Duralloy components in mechanical stress tests

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Compound of Interest

Compound Name: Duralloy

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Technical Support Center: Duralloy® Powder Coatings

Welcome to the Technical Support Center for **Duralloy®** Powder Coatings. This resource is designed for researchers, scientists, and drug development professionals who utilize **Duralloy®** coated components in their laboratory environments and experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter related to the performance of **Duralloy®** coatings during use, which may involve mechanical stresses.

Disclaimer: **Duralloy®** is a brand of durable polyester thermosetting powder coatings. The following information pertains to the failure modes of the coating itself, not the underlying metal substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of coating failure on our **Duralloy®** coated lab equipment?

Common signs of coating failure include visible changes to the surface of the coated component. These can range from cracking and peeling to more subtle changes like blistering or a loss of gloss. These failures can compromise the protective properties of the coating, potentially exposing the underlying substrate to corrosive agents.^{[1][2]}

A summary of common failure modes is presented in the table below:

Failure Mode	Description	Common Causes
Cracking	The appearance of fine to coarse cracks in the coating.	Coating applied too thickly, lack of flexibility, curing at too high a temperature.[1]
Delamination/Peeling	The coating lifts or peels away from the substrate.	Inadequate surface preparation, poor adhesion, exposure to moisture.[1][3]
Blistering	Formation of bubbles or blisters beneath the coating film.	Trapped moisture or solvents, contamination on the substrate.[1][2][4]
Chalking	Formation of a fine, white, powdery substance on the surface.	UV degradation of the coating's resin.[2]
Erosion	Gradual wearing away of the coating.	Exposure to abrasive materials or harsh cleaning chemicals.[2]
Undercutting	Corrosion of the substrate that creeps under the coating from a scratch or edge.	Mechanical damage to the coating, exposure to corrosive environments.[2]

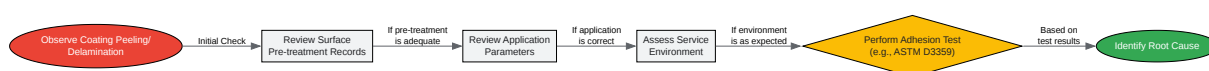
Q2: We've observed cracking in the Duralloy® coating on a component subjected to thermal cycling. What could be the cause?

Cracking in a powder coating subjected to thermal cycling is often due to a mismatch in the thermal expansion coefficients between the coating and the substrate. The repeated expansion and contraction can induce stresses that exceed the coating's flexibility, leading to fracture. Another potential cause is that the coating was applied too thickly, which can reduce its flexibility.[1]

Q3: How can we troubleshoot peeling or delamination of the Duralloy® coating?

Peeling or delamination is most commonly a result of inadequate surface preparation before the coating was applied.[1][2] This is the primary cause of adhesion failure. Other contributing factors can include exposure to moisture that penetrates the coating and weakens the bond with the substrate, or exceeding the coating's service temperature. To troubleshoot, it is recommended to review the pre-treatment and application process of the coated component.

The following diagram illustrates a general troubleshooting workflow for coating adhesion failure:



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Troubleshooting Workflow for Adhesion Failure.

Q4: What is "chalking" and is it a sign of coating failure?

Chalking is the formation of a fine powder on the surface of the coating, which can give it a faded or dull appearance.[2] It is caused by the degradation of the polymer binder at the surface due to exposure to ultraviolet (UV) radiation. While some degree of chalking is expected over long periods of outdoor exposure, premature or excessive chalking can be considered a coating failure as it indicates a loss of resin, which can eventually lead to a loss of coating thickness and protective properties.

Experimental Protocols

Adhesion Testing (ASTM D3359 - Test Method B)

This test method provides a means to assess the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.

Materials:

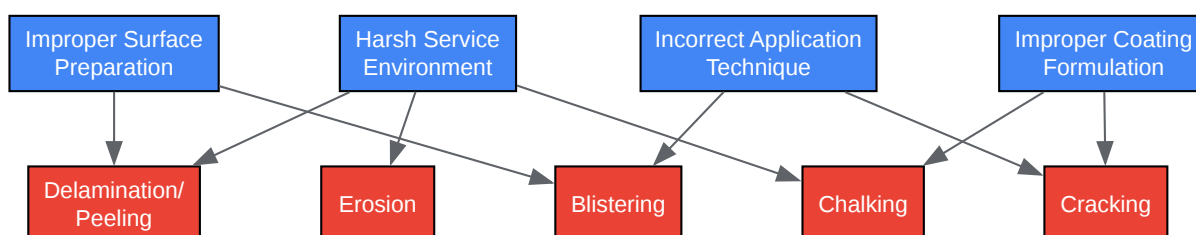
- Cutting tool with a sharp blade.
- Cutting guide.
- Pressure-sensitive tape with an adhesion of 4.3 to 4.6 N/cm (as specified in the standard).
- Soft brush.

Procedure:

- Select an area of the coated surface that is free from blemishes and minor surface imperfections.
- Make a series of six parallel cuts through the coating to the substrate, spaced 2 mm apart.
- Make a second series of six parallel cuts at a 90-degree angle to the first set to form a cross-hatch pattern.
- Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.
- Apply the center of the pressure-sensitive tape over the grid and smooth it into place.
- After 90 ± 30 seconds, remove the tape by seizing the free end and rapidly pulling it back on itself at as close to a 180-degree angle as possible.
- Inspect the grid area for removal of the coating and classify the adhesion according to the following scale:
 - 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
 - 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
 - 3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.

- 2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
- 1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
- 0B: Flaking and detachment worse than Grade 1B.

The following diagram illustrates the relationship between common coating failure modes and their primary causes:



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Relationship between Causes and Coating Failure Modes.

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